molecular formula C18H19N3O5S B10999336 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide

4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide

Cat. No.: B10999336
M. Wt: 389.4 g/mol
InChI Key: UYKALKBQBYHPQN-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide and a base.

    Attachment of the Sulfamoylbenzyl Group: This step involves the reaction of the indole derivative with a sulfamoylbenzyl halide under basic conditions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole nitrogen.

    Reduction: Reduction reactions could target the carboxamide group or the sulfamoyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1H-indole-2-carboxamide: Lacks the sulfamoylbenzyl group.

    N-(4-Sulfamoylbenzyl)-1H-indole-2-carboxamide: Lacks the methoxy groups.

    4,7-Dimethoxy-N-(benzyl)-1H-indole-2-carboxamide: Lacks the sulfamoyl group.

Uniqueness

4,7-Dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide is unique due to the presence of both methoxy and sulfamoylbenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

4,7-dimethoxy-N-[(4-sulfamoylphenyl)methyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H19N3O5S/c1-25-15-7-8-16(26-2)17-13(15)9-14(21-17)18(22)20-10-11-3-5-12(6-4-11)27(19,23)24/h3-9,21H,10H2,1-2H3,(H,20,22)(H2,19,23,24)

InChI Key

UYKALKBQBYHPQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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